
Veradoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veradoline is a small molecule that acts as a retinoic acid receptor agonist. It has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Despite its promising properties, this compound has not yet received approval for clinical use .
Vorbereitungsmethoden
The synthesis of Veradoline involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Veradoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Veradoline has been explored in various scientific research applications:
Chemistry: Used as a model compound to study retinoic acid receptor agonists.
Biology: Investigated for its effects on cellular differentiation and proliferation.
Medicine: Potential therapeutic agent for neurodegenerative diseases and certain types of cancer.
Industry: Potential applications in the development of new pharmaceuticals and chemical probes.
Wirkmechanismus
Veradoline exerts its effects by binding to retinoic acid receptors, which are nuclear receptors involved in gene expression regulation. Upon binding, this compound activates these receptors, leading to changes in the expression of target genes. This can result in various cellular effects, including differentiation, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Veradoline can be compared with other retinoic acid receptor agonists, such as:
Tretinoin: A well-known retinoic acid receptor agonist used in the treatment of acne and acute promyelocytic leukemia.
Isotretinoin: Another retinoic acid receptor agonist used for severe acne treatment.
This compound is unique in its specific binding affinity and activation profile for retinoic acid receptors, which may offer distinct therapeutic advantages over other similar compounds .
Eigenschaften
CAS-Nummer |
82924-71-8 |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |
InChI |
InChI=1S/C20H26N2O2/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15/h4-7,12-14H,8-11,21H2,1-3H3 |
InChI-Schlüssel |
KUYSNZZXTMKUTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



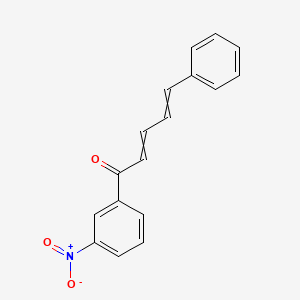
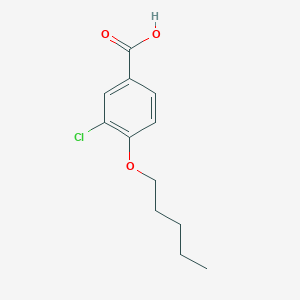
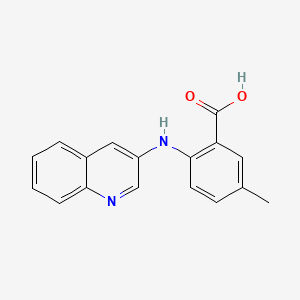
![1-Benzenesulfonyl-1H-pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B8484226.png)

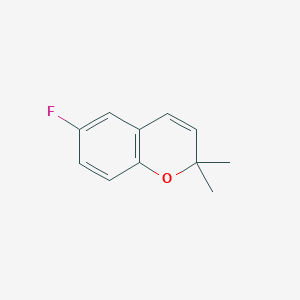
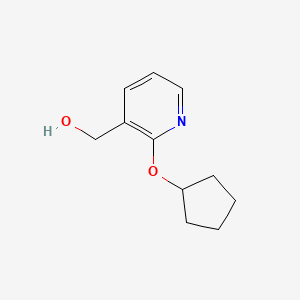
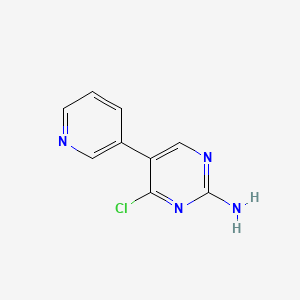
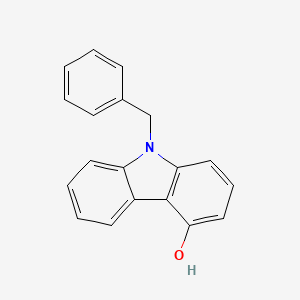
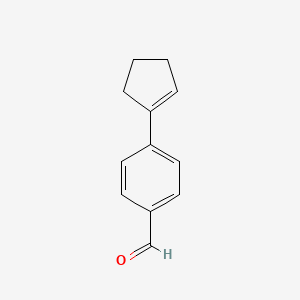

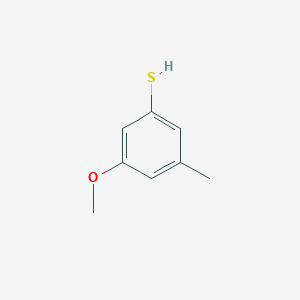
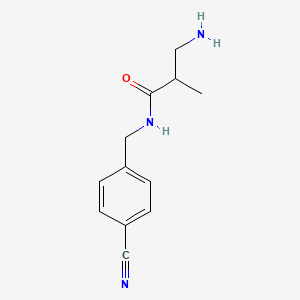
![Ethyl naphtho[1,2-B]furan-2-carboxylate](/img/structure/B8484306.png)